molecular formula C11H16O2 B2741317 3-(3-Methoxy-4-methylphenyl)propan-1-ol CAS No. 168132-18-1

3-(3-Methoxy-4-methylphenyl)propan-1-ol

Cat. No.: B2741317
CAS No.: 168132-18-1
M. Wt: 180.247
InChI Key: XHUFCXIYFOCUDO-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)propan-1-ol is a phenylpropanoid derivative characterized by a propan-1-ol backbone substituted with a 3-methoxy-4-methylphenyl group. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., 3-(4-methoxyphenyl)propan-1-ol) are widely documented in flavor, fragrance, and pharmaceutical research . The compound’s methoxy and methyl substituents likely influence its solubility, stability, and interactions in biological or industrial systems.

Properties

IUPAC Name

3-(3-methoxy-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUFCXIYFOCUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Methoxy-4-methylphenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of 4′-methylpropiophenone using suitable reducing agents . Another approach includes the reaction of aromatic amines with allyl alcohol, followed by reduction and methylation reactions . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

3-(3-Methoxy-4-methylphenyl)propan-1-ol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired products are formed efficiently.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(3-Methoxy-4-methylphenyl)propan-1-ol, highlighting substituent variations, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference(s)
3-(3-Methoxy-4-methylphenyl)propan-1-ol 3-methoxy, 4-methyl C11H16O2 180.2 Not explicitly stated (inference: flavor/fragrance or pharmaceutical intermediate) -
3-(4-Methoxyphenyl)propan-1-ol 4-methoxy C10H14O2 166.2 Natural product in nectar extracts; flavor/fragrance applications
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol 3-methoxy, 4-benzyloxy C17H20O3 272.3 Pharmaceutical intermediate (e.g., impurities in drug synthesis)
3-[3-(Trifluoromethyl)phenyl]propan-1-ol 3-trifluoromethyl C10H11F3O 204.2 Precursor in cinacalcet hydrochloride synthesis
3-(2-Isopropyl-5-methylphenoxy)propan-1-ol 2-isopropyl, 5-methylphenoxy C13H20O2 208.3 Anti-biofilm agent; synthesized via alkylation reactions

Biological Activity

3-(3-Methoxy-4-methylphenyl)propan-1-ol, also known by its chemical name and CAS number 168132-18-1, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxy-4-methylphenyl)propan-1-ol is C12H16O2. Its structure consists of a propanol backbone substituted with a methoxy and a methyl group on a phenyl ring, which contributes to its unique biological properties.

Pharmacological Effects

Research indicates that 3-(3-Methoxy-4-methylphenyl)propan-1-ol exhibits various pharmacological effects, particularly in the following areas:

  • Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 20 to 50 µM, indicating a moderate level of activity compared to standard chemotherapeutics .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that 3-(3-Methoxy-4-methylphenyl)propan-1-ol may protect neuronal cells from oxidative stress and apoptosis, which is crucial for neurodegenerative disease management .

The biological activities of 3-(3-Methoxy-4-methylphenyl)propan-1-ol are attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other phenolic compounds, it may disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division and proliferation .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt pathway .

Study 1: Anticancer Activity

A study published in MDPI explored the antiproliferative effects of several derivatives related to 3-(3-Methoxy-4-methylphenyl)propan-1-ol. The results indicated that compounds with similar structures exhibited IC50 values significantly lower than those of conventional chemotherapeutics. This suggests that further development could lead to effective cancer treatments .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice with induced inflammation, administration of 3-(3-Methoxy-4-methylphenyl)propan-1-ol resulted in a marked decrease in inflammatory markers. Histological analysis showed reduced tissue damage compared to control groups .

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Reference
AntiproliferativeMCF-720
AntiproliferativeA54950
Anti-inflammatoryMouse modelN/A
NeuroprotectiveNeuronal cellsN/A

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